3-(1-(5-(1,2-dithiolan-3-yl)pentanoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
3-(1-(5-(1,2-dithiolan-3-yl)pentanoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that features a unique structure incorporating a pyrido[2,3-d]pyrimidinone core, a piperidine ring, and a dithiolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(5-(1,2-dithiolan-3-yl)pentanoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyrido[2,3-d]pyrimidinone Core: This can be achieved through a cyclization reaction involving appropriate starting materials such as aminopyridines and formamide derivatives under acidic or basic conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable halogenated precursor reacts with a piperidine derivative.
Attachment of the Dithiolane Moiety: The dithiolane group is typically introduced through a thiol-ene reaction, where a dithiol reacts with an alkene precursor in the presence of a radical initiator.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dithiolane moiety, leading to the formation of disulfides.
Reduction: Reduction reactions can target the carbonyl group in the pyrido[2,3-d]pyrimidinone core, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the dithiolane moiety would yield disulfides, while reduction of the carbonyl group would produce alcohols.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of specific enzymes or receptors.
Materials Science: Its ability to undergo various chemical reactions makes it useful in the synthesis of novel materials with specific properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving sulfur-containing groups.
Mechanism of Action
The mechanism of action of 3-(1-(5-(1,2-dithiolan-3-yl)pentanoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with molecular targets such as enzymes or receptors. The dithiolane moiety can form disulfide bonds with cysteine residues in proteins, potentially inhibiting their activity. The pyrido[2,3-d]pyrimidinone core may interact with nucleic acids or other biomolecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
Properties
IUPAC Name |
3-[1-[5-(dithiolan-3-yl)pentanoyl]piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2S2/c25-18(6-2-1-4-16-9-13-27-28-16)23-11-7-15(8-12-23)24-14-22-19-17(20(24)26)5-3-10-21-19/h3,5,10,14-16H,1-2,4,6-9,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POEGYPBZDXZVFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=NC3=C(C2=O)C=CC=N3)C(=O)CCCCC4CCSS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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